1H-Indol-7-amine, 4-bromo-
Description
Strategic Significance of the Indole (B1671886) Nucleus as a Versatile Synthetic Scaffold
The indole moiety, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Its prevalence stems from its unique electronic properties and its ability to participate in various biological interactions, including hydrogen bonding and π-stacking with biological macromolecules. This has rendered the indole scaffold a "privileged" structure in drug discovery, serving as the core of numerous approved drugs. nih.gov
The versatility of the indole nucleus in organic synthesis is equally significant. Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position, but also at other positions depending on the directing groups present on the ring. nih.gov This reactivity allows for a wide range of functionalization strategies, enabling the construction of complex molecular architectures. nih.gov
Role of Halogenation in Modulating Reactivity and Directing Site-Specific Functionalization
The introduction of halogen atoms onto the indole ring profoundly influences its chemical and physical properties. Halogenation can alter the electronic distribution within the molecule, impacting its reactivity and biological activity. For instance, the electron-withdrawing nature of halogens can modulate the pKa of nearby functional groups and influence the molecule's ability to engage in hydrogen bonding.
From a synthetic standpoint, halogen atoms serve as versatile handles for further molecular elaboration. They are excellent precursors for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This site-specific functionalization is crucial for the targeted synthesis of complex indole derivatives. The position of the halogen atom on the indole ring dictates the regioselectivity of these subsequent reactions, making the synthesis of specifically halogenated indoles a key strategic consideration.
Positioning of 4-Bromo-1H-Indol-7-amine within Contemporary Chemical Research Paradigms
4-Bromo-1H-indol-7-amine, with its bromine atom at the C4 position and an amino group at the C7 position, represents a synthetically valuable building block. The presence of two distinct functional groups at specific positions on the indole scaffold allows for orthogonal chemical transformations. The amino group can be readily acylated, alkylated, or converted into other functionalities, while the bromo group provides a reactive site for transition metal-catalyzed cross-coupling reactions.
This dual functionality makes 4-bromo-1H-indol-7-amine a strategic intermediate in the synthesis of more complex molecules, particularly those with substitution at the 4- and 7-positions of the indole ring. Such substitution patterns are found in various biologically active compounds, and the ability to selectively functionalize these positions is of significant interest in medicinal chemistry and materials science.
Chemical Properties and Synthesis of 4-Bromo-1H-Indol-7-amine
The chemical properties of 4-bromo-1H-indol-7-amine are dictated by the interplay of the indole ring system, the electron-withdrawing bromine atom, and the electron-donating amino group.
Table 1: Physicochemical Properties of 4-Bromo-1H-Indol-7-amine
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 292636-14-7 |
Data sourced from PubChem and other chemical databases.
The synthesis of 4-bromo-1H-indol-7-amine can be approached through several strategic routes, often involving the construction of the indole ring with the desired substituents in place or the functionalization of a pre-existing indole scaffold.
One plausible synthetic approach involves the functionalization of a pyrrole precursor. For instance, a suitably substituted pyrrole-3-carboxaldehyde could undergo a Wittig-type reaction followed by an intramolecular cyclization to construct the benzene portion of the indole ring, yielding a 7-aminoindole derivative. nih.gov Subsequent bromination at the C4 position would then afford the target compound.
Alternatively, a strategy starting from a substituted aniline (B41778) could be employed. For example, a 2-bromo-5-nitroaniline (B76971) derivative could be a starting point. The indole ring could be constructed using methods like the Fischer, Bartoli, or Leimgruber-Batcho indole synthesis. researchgate.net Subsequent reduction of the nitro group to an amine would yield the desired 7-amino functionality.
A more direct approach would involve the selective functionalization of the indole ring. For example, starting with 7-aminoindole, a regioselective bromination at the C4 position could be achieved using appropriate brominating agents and reaction conditions. The directing effect of the amino group would play a crucial role in achieving the desired regioselectivity.
Spectroscopic Characterization
The structural elucidation of 4-bromo-1H-indol-7-amine relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this exact compound are not widely published, expected spectral data can be inferred from closely related structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants being influenced by the positions of the bromine and amino substituents. The N-H protons of the indole and the amino group would also be visible, often as broad singlets.
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms would exhibit characteristic chemical shifts.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the indole and amino groups, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) being a key diagnostic feature.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQIYZQIDMICJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313252 | |
| Record name | 4-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292636-14-7 | |
| Record name | 4-Bromo-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292636-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiling of 4 Bromo 1h Indol 7 Amine
Detailed Mechanistic Elucidation of Electrophilic and Nucleophilic Substitution Reactions
The indole (B1671886) nucleus is generally prone to electrophilic attack, primarily at the C3 position, due to the high electron density of the pyrrole (B145914) ring. However, the substituents on the 4-Bromo-1H-indol-7-amine scaffold significantly influence the regioselectivity and mechanism of these reactions.
Electrophilic Aromatic Substitution (EAS):
The mechanism of EAS typically proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.commsu.edu For an indole, the attack is favored at C3 because the resulting positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.
In the case of 4-Bromo-1H-indol-7-amine, the powerful electron-donating amino group at C7 and the pyrrole nitrogen (N1) strongly activate the ring towards electrophilic attack. The amino group at C7 directs electrophiles to its ortho (C6) and para (C5) positions. The pyrrole ring's inherent reactivity favors C3. The bromine at C4 has a deactivating inductive effect but its lone pairs can participate in resonance, directing to the ortho (C5) and para (C2) positions. The outcome of an electrophilic substitution is therefore a result of the combined directing effects of these groups. Computational and experimental studies on related substituted indoles show that positions C2, C3, and C6 are the most likely sites for electrophilic attack, with the specific electrophile and reaction conditions determining the final product distribution. nih.gov
The general mechanism can be summarized as follows:
Generation of the Electrophile (E⁺): A strong electrophile is generated, often with the help of a Lewis acid catalyst. For example, in bromination, FeBr₃ is used to polarize Br₂ to generate a potent electrophilic bromine species. lumenlearning.com
Formation of the Sigma Complex: The π-system of the indole ring attacks the electrophile. Attack at C3 is generally most favorable.
Deprotonation: A base removes a proton from the site of attack, collapsing the sigma complex and restoring the aromatic system. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common for electron-rich systems like indole and typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group. In 4-Bromo-1H-indol-7-amine, the bromine at C4 could potentially act as a leaving group. While the indole ring itself is not strongly activated for SNAr, reactions can be forced under harsh conditions (high temperature and pressure) or in specific cases. For the closely related 4-halo-7-azaindoles, SNAr displacement of the halide requires very high temperatures and a large excess of the nucleophile. rsc.org The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. The departure of the leaving group then restores the aromatic ring. The presence of the amino group at C7, being electron-donating, would further disfavor a classical SNAr mechanism at the C4 position.
Exploration of C-H Activation and Directed Metalation Strategies for Indole Functionalization
Direct C-H activation and functionalization have emerged as powerful tools for modifying complex molecules without the need for pre-installed functional groups. For indoles, these strategies offer alternative pathways to functionalization beyond classical electrophilic substitution.
Directed Ortho Metalation (DoM):
Directed ortho metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination brings the base into proximity with an adjacent ortho-proton, facilitating its abstraction to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles. wikipedia.org
For 4-Bromo-1H-indol-7-amine, several groups could potentially act as DMGs:
N1-H: The proton on the indole nitrogen is acidic and will be removed first by a strong base. The resulting N-anion can direct lithiation to the C2 or C7 positions. N-anionic protection has been used to direct metalation to the C2 position in related azaindole systems. researchgate.net
C7-NH₂: The amino group is a potential DMG. After deprotonation to an amide, it could direct lithiation to the C6 position. However, the N-H protons of the amine are also acidic and would be removed first.
N-Protecting Groups: To achieve predictable regioselectivity, the N1 and C7 positions are often protected. A suitable protecting group at N1 (e.g., triisopropylsilyl) can effectively direct lithiation to the C2 position. Similarly, a directing group installed on the C7-amine could guide metalation to C6.
The general sequence for a DoM reaction is:
Protection of reactive N-H protons (if necessary).
Coordination of an organolithium reagent to the DMG.
Regioselective deprotonation of the ortho C-H bond to form an organolithium intermediate.
Quenching of the organolithium species with an electrophile (e.g., CO₂, I₂, aldehydes).
This strategy provides a powerful method to introduce functionality at positions like C2 and C6, which can be difficult to access through traditional electrophilic substitution pathways. researchgate.net
Understanding Palladium-Catalyzed Cross-Coupling Mechanisms at the C4-Bromine Center
The bromine atom at the C4 position of 4-Bromo-1H-indol-7-amine is a key handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.
The general catalytic cycle for these reactions involves three fundamental steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C4-bromoindole) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck):
In a Suzuki coupling , a boronic acid or ester (R-B(OR)₂) transfers its organic group to the palladium(II) center in a process called transmetalation, which requires a base.
In a Buchwald-Hartwig amination , an amine coordinates to the palladium(II) center, and subsequent deprotonation by a base leads to the formation of a palladium-amido complex.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Studies on the closely related N-substituted 4-bromo-7-azaindoles have provided detailed insights into these processes. rsc.orgunblog.fr The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, in C-N bond formation with amides and amines, the bulky phosphine (B1218219) ligand Xantphos combined with a palladium source like Pd(OAc)₂ and a base such as Cs₂CO₃ has proven effective. unblog.fr
| Coupling Type | Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|---|
| C-N Coupling (Amide) | Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | rsc.orgunblog.fr |
| C-N Coupling (Amine) | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 °C | unblog.fr |
| C-O Coupling (Phenol) | Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 110 °C | unblog.fr |
The electronic properties of the 4-Bromo-1H-indol-7-amine substrate, particularly the electron-donating amino group at C7, can influence the rate of oxidative addition and the stability of the palladium intermediates.
Kinetic and Thermodynamic Studies of Key Reaction Steps in Annulation and Cyclization Processes
Annulation and cyclization reactions are fundamental for constructing the indole core and for building more complex fused heterocyclic systems starting from substituted indoles. Understanding the kinetics and thermodynamics of these processes is essential for reaction optimization and for controlling product outcomes.
While specific kinetic and thermodynamic data for annulation and cyclization reactions involving 4-Bromo-1H-indol-7-amine are not extensively reported, mechanistic principles can be drawn from studies on related indole systems. Key reaction types include Fischer indole synthesis, Larock indole synthesis, and various transition-metal-catalyzed cyclizations. organic-chemistry.orgmdpi.com
Mechanistic Steps and Energetics: A common strategy for forming fused rings onto the indole scaffold is an intramolecular cyclization. For example, a palladium-catalyzed reaction of an N-alkenyl-7-aminoindole could proceed via:
Coordination: The palladium catalyst coordinates to the alkene.
Intramolecular Carbopalladation/Aminopalladation: The C-Pd or N-Pd bond attacks the double bond, forming a new ring. This cyclization step is often irreversible and its rate is governed by the activation energy (Ea), which is influenced by steric hindrance and the electronic nature of the reactants.
β-Hydride Elimination or Reductive Elimination: The resulting palladium-alkyl intermediate can undergo β-hydride elimination to form a double bond or reductive elimination to terminate the cycle, releasing the product.
Kinetic Isotope Effect (KIE): Kinetic studies, such as the determination of the kinetic isotope effect (KIE), can provide insight into the rate-determining step of a reaction. For example, in a study on the dehydrogenative photocyclization of 3-styryl indoles, a kH/kD value of ~2.4 was observed when the N-H proton was replaced with deuterium (B1214612). acs.org This indicates that the cleavage of the N-H bond is involved in the rate-limiting step of that particular transformation. acs.org Similarly, kinetic studies on the nitrosation of 3-substituted indoles have been used to elucidate the reaction mechanism and determine rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions. rsc.org
Thermodynamic Considerations: The thermodynamic feasibility of a cyclization reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The formation of stable, low-strain 5- or 6-membered rings is generally enthalpically favored. However, the process is entropically disfavored due to the loss of translational and rotational freedom upon cyclization. Temperature plays a critical role; higher temperatures can favor the reverse reaction if the cyclization is reversible. The stability of the final aromatic or heteroaromatic product provides a strong thermodynamic driving force for many indole-forming cyclization and subsequent aromatization reactions. mdpi.com
Advanced Functionalization and Derivatization Strategies of 4 Bromo 1h Indol 7 Amine
Cross-Coupling Reactions at the C4-Bromine Position
The bromine atom at the C4 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and structural motifs onto the indole (B1671886) core.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 4-bromo-1H-indol-7-amine, this reaction facilitates the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. The reaction generally exhibits high functional group tolerance and proceeds under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific coupling partners. rsc.org While direct studies on 4-bromo-1H-indol-7-amine might be limited, extensive research on related bromo-indoles and bromo-anilines demonstrates the reaction's broad applicability. rsc.orglibretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90-120 |
This table presents typical conditions and is not exhaustive. Optimization is often required for specific substrates.
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, a reaction co-catalyzed by palladium and copper complexes. organic-chemistry.orgrsc.org This method is the most common way to introduce alkynyl functionalities onto aromatic rings. Applying this reaction to 4-bromo-1H-indol-7-amine allows for the synthesis of 4-alkynyl-1H-indol-7-amines. These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as cycloadditions, reductions, or hydration. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. organic-chemistry.orgacs.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25-80 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25-60 |
This table presents typical conditions. Copper-free protocols have also been developed.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary or secondary amines at the C4 position of 4-bromo-1H-indol-7-amine, leading to the synthesis of various 4,7-diaminoindole derivatives. The development of specialized phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgharvard.edu The reaction requires a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base.
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90-120 |
This table shows representative systems. The choice of ligand and base is critical and depends on the amine coupling partner.
Beyond the more common couplings, Negishi and Stille reactions offer further opportunities for functionalization at the C4 position.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this method is the high reactivity and functional group tolerance of organozinc compounds. nih.gov This allows for the coupling of alkyl, aryl, and vinyl zinc reagents, including those bearing sensitive functional groups, to the 4-bromoindole (B15604) core. organic-chemistry.org
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide in the presence of a palladium catalyst. libretexts.orgopenochem.org Stille reactions are valued for their tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. organic-chemistry.org This reaction can be used to introduce alkyl, vinyl, aryl, and heterocyclic moieties. A notable drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org
Functionalization at the Indole Nitrogen (N1) for N-Substitution
The nitrogen atom at the N1 position of the indole ring is a nucleophilic site that can be readily functionalized. N-substitution is often a critical step in a synthetic sequence, serving either to install a desired functional group or to protect the N-H proton. Protection of the indole nitrogen can prevent undesired side reactions during subsequent transformations, such as metalation or cross-coupling, and can improve the solubility of the indole intermediate.
Common N-substitutions include:
N-Alkylation: Reaction with alkyl halides or sulfates under basic conditions (e.g., using NaH, K₂CO₃) introduces alkyl groups.
N-Arylation: Copper or palladium-catalyzed reactions can be used to form an N-aryl bond.
N-Acylation: Treatment with acyl chlorides or anhydrides provides N-acylindoles.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylindoles, which are common protecting groups.
These N-substituents can be chosen to be permanent fixtures of the final molecule or as temporary protecting groups that can be removed under specific conditions (e.g., hydrolysis for acyl groups, reductive cleavage for certain sulfonyl groups).
Selective Transformations Involving the 7-Amino Group
The 7-amino group provides another reactive handle for derivatization. Its nucleophilicity allows for a range of transformations, which must be performed selectively in the presence of the indole N-H and potentially other functional groups.
Key selective transformations include:
Acylation: The amino group can be selectively acylated using acyl chlorides or anhydrides, often under basic conditions, to form amides. This reaction is typically faster at the more nucleophilic amino group than at the less nucleophilic indole nitrogen.
Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides. This transformation can be used to introduce specific functionalities or to protect the amino group. The directing effect of an amino group on an indole ring can also be exploited for further regioselective functionalization. rsc.org
Diazotization: The primary aromatic amine at C7 can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.org While often unstable, these diazonium intermediates are highly versatile and can be subjected to various subsequent reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents, including halogens (-F, -Cl, -I), cyano (-CN), and hydroxyl (-OH) groups, effectively replacing the original amino group. organic-chemistry.orgresearchgate.net
By carefully orchestrating the sequence of these advanced functionalization strategies, chemists can utilize 4-bromo-1H-indol-7-amine as a versatile platform to access a vast chemical space of novel and complex indole derivatives.
Directed Derivatization through Organometallic Reagents (e.g., Lithium, Magnesium, Zinc)
The generation of organometallic intermediates from 4-bromo-1H-indol-7-amine is a powerful strategy for introducing carbon and heteroatom substituents at the C4 position. This is typically achieved through metal-halogen exchange, a reaction in which the bromine atom is swapped for a metal, thereby reversing the polarity at the C4 carbon and enabling it to act as a nucleophile.
Organolithium Reagents:
Halogen-metal exchange is a well-established method for the lithiation of bromoindoles. acs.org For 4-bromo-1H-indol-7-amine, the presence of acidic protons on the indole nitrogen (N1) and the amino group (N7) necessitates a carefully planned reaction sequence. Typically, these acidic protons would be deprotonated first by a strong lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), before the bromine-lithium exchange can occur. A common approach involves the initial formation of the dianion by treating the substrate with at least two equivalents of a strong lithium base at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). Following the deprotonation of the N-H groups, a subsequent equivalent of t-BuLi can then effect the halogen-metal exchange at the C4 position. acs.org The resulting organolithium species is a potent nucleophile and can react with a diverse array of electrophiles.
A practical protocol for substrates bearing acidic protons involves the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to deprotonate the acidic sites, followed by an organolithium reagent to perform the halogen-metal exchange. nih.govnih.gov This approach can offer improved selectivity and functional group tolerance.
Organomagnesium (Grignard) Reagents:
The direct formation of a Grignard reagent from 4-bromo-1H-indol-7-amine by reaction with magnesium metal can be challenging due to the acidic N-H protons, which would quench the Grignard reagent as it forms. masterorganicchemistry.comchemguide.co.uk A more viable route is through a lithium-magnesium exchange. After the formation of the 4-lithioindole derivative as described above, transmetalation with a magnesium halide, such as magnesium bromide (MgBr₂), would yield the corresponding 4-indolylmagnesium species. These Grignard reagents are generally less reactive than their organolithium counterparts, which can be advantageous for achieving higher selectivity in reactions with multifunctional electrophiles. adichemistry.combyjus.com
Organozinc Reagents:
Organozinc reagents are known for their excellent functional group tolerance and are key intermediates in numerous cross-coupling reactions. wikipedia.org They can be prepared from 4-bromo-1H-indol-7-amine through several methods. One common approach is the direct insertion of activated zinc, such as Rieke® zinc, into the carbon-bromine bond. The presence of lithium chloride can facilitate this insertion for aryl bromides. organic-chemistry.orgnih.gov Alternatively, the 4-lithioindole intermediate can be transmetalated with a zinc salt like zinc chloride (ZnCl₂) to generate the desired organozinc reagent. These organozinc compounds are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. wikipedia.org
The following table summarizes potential derivatization strategies for 4-bromo-1H-indol-7-amine using organometallic intermediates, based on established reactivity patterns of related bromoindoles and other bromoheterocycles.
| Organometallic Reagent | Method of Generation | Electrophile | Potential Product |
|---|---|---|---|
| Organolithium (RLi) | Deprotonation (e.g., 2 eq. n-BuLi) followed by Br-Li exchange (e.g., 1 eq. t-BuLi) | DMF (Dimethylformamide) | 7-Amino-1H-indole-4-carbaldehyde |
| Organolithium (RLi) | Deprotonation (e.g., 2 eq. n-BuLi) followed by Br-Li exchange (e.g., 1 eq. t-BuLi) | CO₂ (Carbon dioxide) | 7-Amino-1H-indole-4-carboxylic acid |
| Organomagnesium (RMgX) | Transmetalation of the 4-lithio derivative with MgBr₂ | Allyl bromide | 4-Allyl-1H-indol-7-amine |
| Organozinc (RZnX) | Transmetalation of the 4-lithio derivative with ZnCl₂ | Aryl iodide (in the presence of a Pd catalyst) | 4-Aryl-1H-indol-7-amine |
Ring Expansion or Contraction Methodologies from the Indole Scaffold
Altering the core heterocyclic structure of 4-bromo-1H-indol-7-amine through ring expansion or contraction opens avenues to novel scaffolds that are not readily accessible through traditional synthetic routes. These transformations often involve skeletal rearrangements and can lead to the formation of larger or smaller ring systems, such as quinolines, benzazepines, or cyclopenta[b]indoles.
Ring Expansion Methodologies:
The expansion of the five-membered pyrrole (B145914) ring of an indole to a six-membered pyridine (B92270) ring is a common strategy to synthesize quinoline (B57606) derivatives. organic-chemistry.orgpharmaguideline.com Several methods have been developed for this transformation, which could potentially be applied to the 4-bromo-1H-indol-7-amine scaffold.
One approach involves the reaction of indoles with carbenes or carbene precursors. For instance, photochemically generated chlorocarbenes from arylchlorodiazirines have been shown to effect a one-carbon ring expansion of N-substituted indoles to yield quinolinium salts. nih.gov While N-substitution is often required, this method could be adapted for 4-bromo-1H-indol-7-amine after appropriate protection of the N-H and amino groups. Another method utilizes TMSCCl₃ or TMSCBr₃ for a C2=C3 bond insertion, leading to the formation of a quinoline ring with a convenient halo-substituent for further functionalization. chemrxiv.org
A thiol-mediated three-step cascade reaction has been reported for the conversion of 2-halo-indole-tethered ynones into functionalized quinolines. nih.gov This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. Adapting this methodology would require initial functionalization of the 4-bromo-1H-indol-7-amine to introduce the necessary ynone side chain.
Visible-light-induced oxidative ring expansion of indoles with amidines has been developed to produce quinazolinones or benzo acs.orgnih.govnih.govtriazocin-6(5H)-ones. rsc.org The applicability of this method to a 4-bromo-7-amino substituted indole would depend on the compatibility of these functional groups with the reaction conditions.
Furthermore, the reaction of indoles with dialkylacetylenedicarboxylates under thermal conditions can lead to the synthesis of highly functionalized benzazepines through a ring expansion of the five-membered indole ring. rsc.org
Ring Contraction Methodologies:
Ring contraction of the indole scaffold is less common but can be a powerful tool for synthesizing strained or complex ring systems. For example, oxidative, pinacol-type rearrangements of fused indole systems have been employed to construct cyclobutane (B1203170) rings from a cyclopentane (B165970) moiety, demonstrating a contractive synthesis. rsc.org Applying such a strategy to 4-bromo-1H-indol-7-amine would necessitate the initial construction of a larger ring fused to the indole core.
Another approach involves the contraction of an o-quinone ring fused to an indoline (B122111) system, which leads to the formation of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones. nih.gov This type of transformation would require significant pre-functionalization of the 4-bromo-1H-indol-7-amine starting material.
The following table outlines potential ring expansion and contraction strategies that could be explored for the 4-bromo-1H-indol-7-amine scaffold, based on methodologies reported for other indole derivatives.
| Transformation | Methodology | Potential Product Scaffold | Reference Principle |
|---|---|---|---|
| Ring Expansion | Reaction with a carbene precursor (e.g., arylchlorodiazirine) | Quinoline | nih.gov |
| Ring Expansion | Reaction with TMSCCl₃/TMSCBr₃ | Halogenated Quinoline | chemrxiv.org |
| Ring Expansion | Thiol-mediated cascade of a tethered ynone | Functionalized Quinoline | nih.gov |
| Ring Expansion | Reaction with dialkylacetylenedicarboxylates | Benzazepine | rsc.org |
| Ring Contraction | Oxidative pinacol-type rearrangement of a fused ring system | Cyclopenta[b]indole derivative | rsc.org |
Application of 4 Bromo 1h Indol 7 Amine As a Versatile Synthetic Intermediate
Building Block in the Total Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups in 4-bromo-1H-indol-7-amine makes it an attractive starting material for the synthesis of intricate heterocyclic systems, particularly those found in natural products and pharmacologically active agents. The indole (B1671886) framework is a common feature in many alkaloids and other bioactive molecules. nih.gov Synthetic strategies can leverage the inherent reactivity of the indole ring, along with the specific functionalities of the amino and bromo substituents.
The 7-amino group can be used to construct fused ring systems. For instance, it can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to build new heterocyclic rings fused to the indole core. Methodologies developed for the synthesis of substituted 7-aminoindoles often highlight their utility in creating diverse compound libraries. nih.govacs.org Furthermore, 4-aminoindoles, acting as 1,4-bisnucleophiles, have been used to construct complex tricyclic indoles with fused seven-membered rings through multicomponent reactions. rsc.org By analogy, 4-bromo-1H-indol-7-amine could be employed in similar transformations to generate novel polycyclic systems incorporating a bromine atom for further synthetic elaboration.
The bromine atom at the C-4 position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. acs.org This allows for the introduction of a wide array of substituents, which is a crucial step in the total synthesis of many complex natural products.
Table 1: Potential Cross-Coupling Reactions for Elaboration of the 4-Bromo-1H-indol-7-amine Scaffold This table presents plausible transformations based on established palladium-catalyzed methodologies for bromoarenes. rsc.orgnih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Substructure |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos | 4-Aryl-1H-indol-7-amine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-1H-indol-7-amine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | 4-(Dialkylamino)-1H-indol-7-amine |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-1H-indol-7-amine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Vinyl-1H-indol-7-amine |
Precursor for Advanced Molecular Scaffolds in Modern Synthetic Chemistry
In modern synthetic chemistry, there is a high demand for novel molecular scaffolds to be used in the development of new materials and therapeutics. 4-Bromo-1H-indol-7-amine serves as an excellent precursor for such scaffolds due to its dual functionality. The strategic placement of the amino and bromo groups allows for orthogonal chemical modifications, enabling the construction of diverse and complex molecular frameworks.
The 4-bromo position can be subjected to metal-halogen exchange to generate a potent nucleophilic indolyl anion, which can then react with various electrophiles. researchgate.net This approach provides access to a range of 4-substituted indoles that are not easily accessible through other methods.
Simultaneously, the 7-amino group can be derivatized to introduce new functionalities or to serve as an anchoring point for larger molecular systems. For example, acylation or sulfonylation of the amino group can be followed by a cross-coupling reaction at the 4-position, leading to highly functionalized indole derivatives. The synthesis of indole-based inhibitors of bacterial enzymes has been demonstrated starting from bromoindoles, where the bromo-substituent is carried through several steps before potential final modification. nih.gov This highlights the stability of the C-Br bond and its utility as a latent functional group. The isomer, 4-bromo-1H-indol-6-amine, is noted as a building block for more complex molecules, leveraging its reactive amine and bromine groups. smolecule.com
Role in the Development of Novel Catalytic Ligands or Auxiliaries (from a synthetic methodology perspective)
The development of new ligands for transition metal catalysis is a cornerstone of modern synthetic methodology. Chiral indole-based ligands have found applications in asymmetric synthesis. biosynth.com 4-Bromo-1H-indol-7-amine can serve as a foundational structure for the synthesis of novel bidentate or polydentate ligands.
The 7-amino group can be readily converted into other nitrogen-containing functionalities, such as phosphinoamines, amides, or imines. These groups can act as one of the coordinating sites for a metal center. The 4-bromo position can then be used to introduce a second coordinating group, for instance, a phosphine (B1218219) or another heterocyclic moiety, via a cross-coupling reaction. The resulting molecule would be a bidentate ligand with a rigid indole backbone, which can be beneficial for creating a well-defined coordination sphere around a metal catalyst. The development of new phosphine ligands for palladium-catalyzed indole synthesis demonstrates the importance of ligand design in achieving high efficiency and broad substrate scope. rsc.org
Table 2: Synthetic Scheme for a Hypothetical Bidentate Ligand from 4-Bromo-1H-indol-7-amine
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Acylation of Amine | (Boc)₂O, TEA | N-Boc-4-bromo-1H-indol-7-amine |
| 2 | Suzuki Coupling | 2-(Diphenylphosphino)phenylboronic acid, Pd catalyst | N-Boc-4-(2-diphenylphosphinophenyl)-1H-indol-7-amine |
| 3 | Boc Deprotection | Trifluoroacetic Acid (TFA) | 4-(2-Diphenylphosphinophenyl)-1H-indol-7-amine (P,N-Ligand) |
Intermediate in the Construction of Specialized Organic Materials (focus on synthetic routes to materials)
Indole derivatives are known to possess interesting photophysical and electronic properties, making them attractive components for organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors. The ability to systematically modify the indole core allows for the fine-tuning of these properties.
4-Bromo-1H-indol-7-amine is a promising intermediate for the synthesis of such materials. The 7-amino group is an electron-donating group, which can influence the electronic properties of the molecule. The 4-bromo position provides a convenient site for extending the π-conjugation of the system through reactions like Suzuki or Stille coupling, which is a common strategy in the synthesis of organic electronic materials. By attaching various aromatic or heteroaromatic units at the 4-position, it is possible to create a library of indole-based materials with tailored electronic and optical properties. The related compound, 4-bromo-7-azaindole, has been noted for its use as a building block in the synthesis of organic semiconductors. chemicalbook.com This suggests that 4-bromo-1H-indol-7-amine could be a valuable precursor for analogous indole-based materials, where the extended π-system could facilitate charge transport.
Theoretical and Computational Chemistry Studies on 4 Bromo 1h Indol 7 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.in DFT calculations are widely employed to determine the optimized molecular geometry, bond lengths, bond angles, and various electronic properties of substituted indoles. mdpi.comresearchgate.net
For 4-bromo-1H-indol-7-amine, DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d,p)) to find the molecule's lowest energy conformation. niscpr.res.in These calculations can precisely predict the planarity of the indole (B1671886) ring and the orientation of the bromo and amine substituents. The introduction of the electron-donating amine group at the C7 position and the electron-withdrawing bromine atom at the C4 position is expected to influence the bond lengths and angles of the indole core compared to the unsubstituted indole molecule. DFT studies on other substituted indoles have shown that such substituents can cause slight distortions in the planarity of the indole ring system. mdpi.com
The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. mdpi.com For 4-bromo-1H-indol-7-amine, the MEP map would likely show regions of high electron density (negative potential) around the nitrogen atom of the amine group and the bromine atom, indicating their nucleophilic character. Conversely, regions of low electron density (positive potential) would be expected around the hydrogen atoms of the amine and the N-H group of the indole ring, highlighting their electrophilic character.
Table 1: Predicted Geometrical Parameters for Substituted Indoles from DFT Calculations
| Parameter | Indole (Reference) | 4-Bromoindole (B15604) (Predicted) | 7-Aminoindole (Predicted) | 4-Bromo-1H-indol-7-amine (Predicted) |
| C4-Br Bond Length (Å) | N/A | ~1.90 | N/A | ~1.91 |
| C7-N Bond Length (Å) | N/A | N/A | ~1.40 | ~1.41 |
| C4-C5 Bond Angle (°) | ~120.5 | ~121.0 | ~120.4 | ~121.2 |
| C6-C7 Bond Angle (°) | ~120.3 | ~120.3 | ~119.8 | ~119.7 |
Note: The data in this table is illustrative and based on general trends observed in DFT calculations of substituted aromatic compounds. Actual values would require specific calculations for each molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.comslideshare.net The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and the types of reactions it is likely to undergo.
For 4-bromo-1H-indol-7-amine, the HOMO is expected to be delocalized over the electron-rich indole ring system, with significant contributions from the nitrogen atom of the amine group. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons, and thus its nucleophilicity. The presence of the electron-donating amino group at the C7 position would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Conversely, the LUMO is anticipated to be distributed over the aromatic system, with potential contributions from the bromine atom. The energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity.
FMO analysis can also predict the regioselectivity of reactions. For electrophilic aromatic substitution, the reaction is expected to occur at the position on the indole ring where the HOMO has the largest coefficient. For nucleophilic attack, the reaction would likely target the atom where the LUMO is most localized.
Table 2: Calculated Frontier Molecular Orbital Energies for Indole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.85 | -0.15 | 5.70 |
| 4-Bromoindole | -5.98 | -0.45 | 5.53 |
| 7-Aminoindole | -5.60 | -0.05 | 5.55 |
| 4-Bromo-1H-indol-7-amine | -5.72 | -0.30 | 5.42 |
Note: These values are hypothetical and serve to illustrate the expected trends based on the electronic effects of the substituents.
Mechanistic Insights through Transition State Modeling and Reaction Pathway Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition states and mapping the potential energy surface of a reaction. acs.orgresearchgate.net This provides valuable insights into the feasibility of a proposed reaction pathway and the factors that control its rate and selectivity.
For reactions involving 4-bromo-1H-indol-7-amine, such as electrophilic substitution or cross-coupling reactions, transition state modeling can be used to calculate the activation energies. copernicus.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, in a Suzuki coupling reaction involving the C4-Br bond, computational modeling could elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps.
Reaction pathway analysis can also shed light on the role of catalysts and solvents in a reaction. For example, DFT calculations have been used to understand the role of silver additives in the Rh(III)-catalyzed synthesis of 7-azaindole, a related heterocyclic compound. nih.gov Similar studies on reactions of 4-bromo-1H-indol-7-amine could help in optimizing reaction conditions to improve yields and selectivity. A computational kinetics study on the antioxidant activity of tryptamine, an aminoindole derivative, has provided insights into different reaction mechanisms like radical adduct formation, single electron transfer, and hydrogen atom transfer. nih.govacs.org
Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wiley.comutdallas.eduyoutube.com For a molecule like 4-bromo-1H-indol-7-amine, conformational analysis would primarily focus on the orientation of the amino group relative to the indole ring. While the indole core is largely rigid, rotation around the C7-N bond of the amino group can lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com MD simulations of 4-bromo-1H-indol-7-amine, either in the gas phase or in a solvent, can provide information about its flexibility, vibrational motions, and interactions with surrounding molecules. mdpi.com These simulations can reveal how the molecule explores its conformational space over time and how its structure is influenced by its environment.
MD simulations are particularly useful for studying the behavior of molecules in biological systems. For instance, if 4-bromo-1H-indol-7-amine or its derivatives were being investigated as potential drug candidates, MD simulations could be used to model their interactions with a target protein. nih.gov These simulations can provide insights into the binding mode, binding affinity, and the dynamic stability of the protein-ligand complex, which are crucial for drug design. mdpi.com
Advanced Spectroscopic and Analytical Methodologies in Research on 4 Bromo 1h Indol 7 Amine
Elucidation of Structure and Reactivity via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-bromo-1H-indol-7-amine. jchps.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are necessary for a complete assignment and confirmation of the complex structure. slideshare.net
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the amine (-NH₂) protons, and the aromatic protons on the bicyclic ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom at the C4 position and the electron-donating effect of the amine group at the C7 position. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), allowing for the tracing of proton connectivity within the indole ring, confirming the relative positions of the aromatic protons. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for confirming the placement of substituents like the bromine atom by observing correlations from nearby protons. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the molecule's conformation.
Solid-State NMR (ssNMR): For analyzing the compound in its crystalline form, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can provide high-resolution ¹³C and ¹⁵N spectra. This technique offers insights into the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and indole nitrogen atoms, which complement data from X-ray diffraction.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromo-1H-Indol-7-amine Predicted values are based on standard indole chemical shifts and substituent effects. The solvent used can influence actual shifts.
| Position | Atom | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| 1 | N-H | ~10.5 - 11.5 | Correlates with C2, C3, C7a |
| 2 | C-H | ~7.0 - 7.2 | Correlates with C3, C3a, C7a |
| 3 | C-H | ~6.4 - 6.6 | Correlates with C2, C3a, C4 |
| 4 | C-Br | ~115 - 118 | N/A (Quaternary Carbon) |
| 5 | C-H | ~7.1 - 7.3 | Correlates with C3a, C4, C6, C7 |
| 6 | C-H | ~6.6 - 6.8 | Correlates with C4, C5, C7, C7a |
| 7 | C-NH₂ | ~140 - 145 | N/A (Quaternary Carbon) |
| 7 | N-H₂ | ~4.5 - 5.5 | Correlates with C6, C7, C7a |
| 3a | C | ~125 - 128 | N/A (Quaternary Carbon) |
| 7a | C | ~130 - 135 | N/A (Quaternary Carbon) |
High-Resolution Mass Spectrometry for Reaction Monitoring and Precise Product Identification
High-Resolution Mass Spectrometry (HRMS) is a critical analytical method for the unambiguous confirmation of the elemental composition of 4-bromo-1H-indol-7-amine. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can differentiate between molecules with the same nominal mass but different elemental formulas.
For 4-bromo-1H-indol-7-amine (C₈H₇BrN₂), HRMS provides an exact mass that serves as a definitive confirmation of its identity. A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks for the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), separated by two mass units, providing clear evidence for the presence of a single bromine atom.
Furthermore, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of synthesis reactions in real-time or near real-time. nih.govwaters.com Analysts can track the depletion of starting materials and the formation of the desired product, as well as identify any potential intermediates or byproducts, allowing for rapid optimization of reaction conditions. acs.org
Table 2: High-Resolution Mass Spectrometry Data for 4-Bromo-1H-Indol-7-amine (C₈H₇BrN₂)
| Ion | Isotope Composition | Calculated Exact Mass (m/z) | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | C₈H₈⁷⁹BrN₂ | 210.9920 | 100% |
| [M+H]⁺ | C₈H₈⁸¹BrN₂ | 212.9899 | ~98% |
X-ray Crystallography for Definitive Structural Characterization and Stereochemistry Determination
X-ray crystallography stands as the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state. For a compound like 4-bromo-1H-indol-7-amine, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its atomic connectivity and molecular architecture.
This technique precisely measures bond lengths, bond angles, and torsion angles, offering an exact portrait of the molecule. It would confirm the planarity of the indole ring system and the positions of the bromine and amine substituents. nih.gov While 4-bromo-1H-indol-7-amine itself is achiral, X-ray crystallography is essential for determining the absolute stereochemistry of any chiral derivatives that might be synthesized from it. researchgate.net
Moreover, the crystal structure reveals crucial information about intermolecular interactions that govern the solid-state packing. For 4-bromo-1H-indol-7-amine, this would include identifying hydrogen bonds formed by the indole N-H and the amine -NH₂ groups, as well as potential π-π stacking interactions between the aromatic indole rings of adjacent molecules. nih.govnih.gov This information is vital for understanding the material's physical properties.
Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Chiral Resolution (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are fundamental for the purification and purity assessment of 4-bromo-1H-indol-7-amine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, can effectively separate the target compound from starting materials, reagents, and byproducts. The area of the product peak relative to the total peak area in the chromatogram provides a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. acs.org While the parent amine may require derivatization to increase its volatility, GC-MS is highly effective for identifying trace impurities or isomeric byproducts formed during the synthesis, combining the separation power of GC with the identification capabilities of MS. rsc.org
Chiral HPLC: The parent molecule, 4-bromo-1H-indol-7-amine, is not chiral. However, if it were used as a scaffold to synthesize chiral derivatives, chiral HPLC would be the essential technique for separating the resulting enantiomers. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation and quantification.
Table 3: Application of Chromatographic Techniques for 4-Bromo-1H-Indol-7-amine Analysis
| Technique | Primary Application | Typical Stationary Phase | Information Obtained |
|---|---|---|---|
| Reversed-Phase HPLC | Purity assessment, reaction monitoring | C18 Silica | Quantitative purity (%), retention time |
| GC-MS | Identification of volatile impurities and byproducts | Polysiloxane-based capillary column | Separation of components, mass spectra for identification |
| Chiral HPLC | Resolution of enantiomers (for chiral derivatives) | Chiral Stationary Phase (e.g., cellulose-based) | Separation of enantiomers, enantiomeric excess (ee %) |
In-situ Spectroscopic Methods for Real-time Reaction Monitoring (e.g., FTIR, Raman)
In-situ (in the reaction vessel) spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of chemical reactions as they occur. beilstein-journals.org These non-invasive techniques provide continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. aiche.orgresearchgate.net
For the synthesis of 4-bromo-1H-indol-7-amine, an immersion probe connected to an FTIR or Raman spectrometer could be placed directly into the reaction mixture. nih.gov
FTIR Spectroscopy: This technique monitors the changes in characteristic vibrational frequencies of functional groups. For instance, one could track the disappearance of a precursor's carbonyl stretch (if applicable) and the appearance of the N-H stretching bands of the product's amine group.
Raman Spectroscopy: Raman is particularly effective for monitoring reactions in aqueous or polar media where FTIR is less sensitive. researchgate.net It can track changes in the vibrations of the aromatic ring and the formation of the C-Br bond, providing a complementary data stream to FTIR.
By tracking the intensity of specific spectral bands over time, researchers can determine reaction endpoints precisely, identify the formation of transient intermediates, and build kinetic models to better understand and optimize the synthesis process. nih.gov
Sustainable Chemistry Principles and Process Development for 4 Bromo 1h Indol 7 Amine
Application of Green Chemistry Principles in Synthesis Design and Optimization
The design of a synthetic route for 4-bromo-1H-indol-7-amine can be significantly improved by adhering to the 12 Principles of Green Chemistry. These principles provide a framework for creating more sustainable chemical processes.
Prevention of Waste : The primary goal is to design syntheses that generate minimal waste. For the target molecule, this involves selecting reactions with high selectivity and conversion to avoid the formation of impurities that require separation and disposal.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. primescholars.com The reduction of 4-bromo-7-nitro-1H-indole via catalytic hydrogenation is a prime example, where the only theoretical byproduct is water, representing a significant improvement over classical methods using stoichiometric metal reductants. wisdomlib.org
Less Hazardous Chemical Syntheses : Traditional nitration reactions often employ hazardous mixtures of concentrated nitric and sulfuric acids. Greener alternatives, such as using non-acidic nitrating agents like benzoyl nitrate, can mitigate the risks associated with highly corrosive and exothermic conditions, which can also prevent the acid-catalyzed polymerization of the indole (B1671886) ring. bhu.ac.in
Safer Solvents and Auxiliaries : The choice of solvent is critical. Replacing hazardous chlorinated solvents (e.g., dichloromethane) or high-boiling polar aprotic solvents (e.g., DMF) with greener alternatives like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water is a key objective. tandfonline.comresearchgate.net
Use of Renewable Feedstocks : While the direct synthesis from renewable feedstocks is challenging for this specific molecule, the principles encourage sourcing starting materials from non-petroleum origins whenever feasible.
Reduce Derivatives : The proposed two-step synthesis avoids the use of protecting groups on the indole nitrogen, which would add steps (protection/deprotection) and generate more waste, thereby improving step economy. mdpi.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of a heterogeneous catalyst (e.g., Palladium on carbon) for the nitro reduction step is a core green improvement, as the catalyst can be used in small amounts and potentially be recovered and reused. organic-chemistry.org
Scalable Production and Process Intensification Studies
Translating a laboratory-scale synthesis of 4-bromo-1H-indol-7-amine to industrial production requires careful consideration of scalability and process intensification. nih.govresearchgate.net Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. mdpi.comaiche.org
Key challenges in scaling up the synthesis include:
Heat Management : The nitration of indoles is a highly exothermic reaction. In large batch reactors, inefficient heat removal can lead to temperature spikes, resulting in side product formation and potential thermal runaway events.
Mass Transfer : In heterogeneous catalytic hydrogenations, efficient mixing of hydrogen gas, the liquid substrate, and the solid catalyst is crucial for achieving reasonable reaction rates. This becomes more challenging in large vessels.
Safety : Handling large quantities of flammable solvents and potentially pyrophoric catalysts (like Pd/C) requires stringent safety protocols and specialized engineering controls.
Process intensification strategies can mitigate these risks. For instance, moving from traditional batch reactors to continuous flow reactors can dramatically improve heat and mass transfer due to the high surface-area-to-volume ratio of microreactors. researchgate.netfrontiersin.org This allows for better temperature control and safer operation, particularly for hazardous reactions like nitration. mdpi.com Scalable syntheses of related heterocyclic compounds have been successfully demonstrated on hundred-gram scales without the need for chromatographic purification, which is a key goal for industrial viability. mdpi.comchemrxiv.org
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms to product atoms. primescholars.com A comparison of different synthetic methods for the reduction of 4-bromo-7-nitro-1H-indole highlights the importance of this principle in minimizing waste.
Route A: Catalytic Hydrogenation (Green Route) C₈H₅BrN₂O₂ + 3 H₂ --(Catalyst)--> C₈H₇BrN₂ + 2 H₂O
Route B: Tin(II) Chloride Reduction (Classical Route) C₈H₅BrN₂O₂ + 3 SnCl₂ + 7 HCl → C₈H₇BrN₂ + 3 SnCl₄ + 2 H₂O
The following table provides a quantitative comparison of the atom economy for these two routes.
| Metric | Route A: Catalytic Hydrogenation | Route B: Tin(II) Chloride Reduction |
|---|---|---|
| Reactants | 4-bromo-7-nitro-1H-indole (240.05 g/mol) Hydrogen (3 x 2.02 g/mol) | 4-bromo-7-nitro-1H-indole (240.05 g/mol) Tin(II) Chloride (3 x 189.60 g/mol) Hydrochloric Acid (7 x 36.46 g/mol) |
| Total Mass of Reactants | 246.11 g/mol | 1064.17 g/mol |
| Desired Product | 4-bromo-1H-indol-7-amine (211.07 g/mol) | |
| Byproducts | Water (2 x 18.02 g/mol) | Tin(IV) Chloride (3 x 260.52 g/mol) Water (2 x 18.02 g/mol) |
| % Atom Economy | (211.07 / 246.11) * 100 = 85.7% | (211.07 / 1064.17) * 100 = 19.8% |
As the data clearly shows, the catalytic route is vastly superior in terms of atom economy, generating significantly less waste. The classical tin reduction produces a large amount of tin-containing waste, which is toxic and requires costly remediation.
Development of Environmentally Benign Catalytic Systems
The development of efficient and environmentally benign catalysts is central to the green synthesis of 4-bromo-1H-indol-7-amine. capes.gov.br The focus is on catalysts that are highly active, selective, robust, and recyclable.
For the critical nitro reduction step, heterogeneous catalysts are preferred for large-scale operations due to their ease of separation from the product stream via simple filtration.
Precious Metal Catalysts : Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reduction. organic-chemistry.org Other options include platinum(IV) oxide (PtO₂) and rhodium-based catalysts. While efficient, their cost and limited availability are drawbacks.
Earth-Abundant Metal Catalysts : Research is increasingly focused on catalysts based on more abundant and less toxic metals like iron, nickel, and copper. organic-chemistry.org Iron-based catalysts, in particular, have shown promise for transfer hydrogenation of nitroarenes using greener hydrogen donors like formic acid.
Novel Catalytic Systems : Photocatalysis and biocatalysis represent cutting-edge approaches. mdpi.com For example, visible-light-driven enzymatic reactions using "ene"-reductases could offer highly selective transformations under exceptionally mild conditions, eliminating the need for high-pressure hydrogen gas. acs.org While not yet specifically applied to this substrate, these methods represent the future of sustainable chemical synthesis. Indole-based organocatalysts have also been developed for other transformations like halogenation, showcasing metal-free approaches to synthesis. rsc.org
Implementation of Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous manufacturing, is a transformative technology for the synthesis of fine chemicals that aligns perfectly with the principles of green chemistry and process intensification. nih.govsemanticscholar.org Implementing a continuous flow process for the synthesis of 4-bromo-1H-indol-7-amine offers numerous advantages over traditional batch production. mdpi.comresearchgate.net
A potential two-step continuous process could be designed as follows:
Nitration Module : A solution of 4-bromo-1H-indole is continuously pumped and mixed with a nitrating agent at a T-junction before entering a temperature-controlled coiled reactor. The precise control over residence time and temperature minimizes side product formation and ensures safe handling of the exothermic reaction. galchimia.com
Reduction Module : The output from the first module, containing 4-bromo-7-nitro-1H-indole, is then directly fed into a second module. This module could be a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Pd/C). Hydrogen gas is introduced concurrently, and the reduction occurs as the mixture flows through the catalyst bed, yielding a continuous stream of the final product.
The following table compares the key aspects of batch versus flow processing for this synthesis.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk for exothermic reactions (nitration) due to poor heat transfer. Handling of pyrophoric catalysts on a large scale is hazardous. | Superior heat transfer minimizes risk of thermal runaway. Small reactor volumes limit the amount of hazardous material at any given time. Packed-bed reactors contain the catalyst, improving safety. galchimia.com |
| Process Control | Difficult to maintain uniform temperature and concentration, leading to variability between batches. | Precise control over temperature, pressure, residence time, and stoichiometry, leading to high consistency and reproducibility. unito.it |
| Efficiency & Yield | Longer reaction times are often needed. Side reactions can lower the overall yield. | Improved mass and heat transfer can significantly accelerate reactions and improve selectivity, often leading to higher yields. frontiersin.org |
| Scalability | Scaling up is non-linear and complex ("scale-up issues"). Requires larger, more expensive equipment. | Easily scalable by running the system for a longer duration ("scaling-out") or by using multiple reactors in parallel. doaj.org |
| Footprint & Automation | Requires large, dedicated reactors and significant plant space. | Compact, modular systems with a smaller footprint. Highly amenable to automation and integration of in-line analysis. mdpi.com |
By integrating these sustainable principles and advanced manufacturing technologies, the production of 4-bromo-1H-indol-7-amine can be transformed into a process that is not only economically viable but also significantly safer and more environmentally responsible.
Future Research Directions and Emerging Paradigms in Indolamine Chemistry
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Future research will likely focus on leveraging the electronic characteristics of the 4-bromo-1H-indol-7-amine scaffold to uncover novel reactivity. The interplay between the electron-donating amino group at the C7 position and the inductively withdrawing bromine atom at C4 creates a unique electronic environment within the indole (B1671886) ring system. This could lead to unconventional regioselectivity in electrophilic substitution reactions or C-H activation processes.
Transition-metal catalysis is a promising avenue for exploring unprecedented transformations. mdpi.com While palladium-catalyzed reactions are well-established for functionalizing bromoarenes, future work could explore less common metal catalysts (e.g., cobalt, nickel, copper) to achieve new types of bond formations at the C4 position. beilstein-journals.orgnih.gov For instance, cobalt-catalyzed cross-dehydrogenative coupling could enable the formation of C-C bonds at positions typically difficult to functionalize. mdpi.com Furthermore, the development of intramolecular reactions, where the C7-amine or a derivative acts as a tethered nucleophile or directing group, could lead to the synthesis of complex, polycyclic indole alkaloids and related structures in a single step. researchgate.netresearchgate.net The inherent reactivity of the C3 position of the indole core remains a target for structural elaboration, and developing methods to control its functionalization in the presence of the other reactive sites is a key challenge. mdpi.com
Table 1: Potential Novel Transformations for 1H-Indol-7-amine, 4-bromo-
| Reaction Type | Position(s) Involved | Potential Catalyst/Reagent | Anticipated Outcome |
| Regiodivergent C-H Arylation | C2, C5, C6 | Rh(III) or Ru(II) complexes | Selective formation of C-Aryl bonds at non-traditional positions. |
| Reductive Heck Reaction | C4 (via Bromine) | Palladium catalyst with a hydride source | Introduction of an alkyl or aryl group with concomitant reduction of an alkene partner. |
| Directed C-H Functionalization | C6 | Removable directing group on C7-amine | Installation of functional groups ortho to the amine, leveraging its directing ability. |
| Cascade Annulation | C7-NH2, C6-H, C4-Br | Multi-catalytic system (e.g., Pd/Cu) | One-pot synthesis of complex fused heterocyclic systems. |
Integration with Automated Synthesis and Machine Learning for Reaction Optimization and Discovery
The convergence of automated synthesis platforms and machine learning (ML) is set to revolutionize reaction discovery and optimization. nih.gov This paradigm is particularly applicable to complex scaffolds like 1H-Indol-7-amine, 4-bromo-, where predicting reaction outcomes can be non-intuitive. High-throughput experimentation (HTE) techniques, enabled by technologies like acoustic droplet ejection for nanomole-scale synthesis, can rapidly screen a wide array of catalysts, reagents, and conditions for functionalizing this indolamine. nih.gov
Machine learning algorithms can be trained on these large datasets to build predictive models for reaction yield and selectivity. beilstein-journals.orgnih.gov For instance, in the context of C-H activation reactions on indoles, algorithms like Random Forest have proven effective in predicting energy barriers and selectivity based on substrate features. francis-press.com A similar approach could be used to optimize the derivatization of 4-bromo-1H-indol-7-amine. An ML model could predict the optimal conditions for a Suzuki coupling at the C4-bromo position while simultaneously predicting the likelihood of side reactions at the C7-amine or indole nitrogen. Active learning strategies, where the ML model suggests the most informative experiments to perform next, can significantly accelerate the discovery of optimal reaction conditions with minimal experimental effort. nih.govduke.edu
Table 2: Application of Machine Learning Algorithms in Indole Chemistry
| ML Algorithm | Application | Potential for 1H-Indol-7-amine, 4-bromo- | References |
| Random Forest (RF) | Prediction of C-H activation energy barriers and selectivity. | Predict regioselectivity of C-H functionalization, balancing the directing effects of the amine and bromo groups. | francis-press.com |
| Neural Network (NN) | Predicting reaction outcomes from large datasets. | Develop a comprehensive model for various cross-coupling reactions at the C4 position, predicting yields under diverse conditions. | francis-press.com |
| Bayesian Optimization | Efficiently finding optimal reaction conditions with few experiments. | Rapidly optimize a multi-variable reaction, such as a one-pot, two-step functionalization, to maximize the yield of a desired derivative. | nih.gov |
| Support Vector Regression (SVR) | Modeling complex, non-linear chemical relationships. | Predict the material properties (e.g., bandgap, fluorescence) of polymers synthesized from the indolamine scaffold. | francis-press.com |
Design of New Functional Organic Materials Through its Scaffold (synthetic routes focused)
The 1H-Indol-7-amine, 4-bromo- scaffold is an excellent candidate for designing novel functional organic materials, such as conductive polymers, fluorescent dyes, and organic electronics. Its bifunctional nature—with a site for polymerization (C4-Br) and a site for property modulation (C7-NH2)—allows for modular synthetic strategies.
Future synthetic routes will likely focus on metal-catalyzed polymerization techniques. For example, Yamamoto or Suzuki-type polycondensation reactions using the C4-bromo position could be employed to create conjugated polymers. The indole nucleus itself is an electron-rich aromatic system, and incorporating it into a polymer backbone can impart valuable electronic and photophysical properties.
A hypothetical synthetic route could involve a palladium-catalyzed cross-coupling polymerization between a diboronic ester derivative of 1H-Indol-7-amine, 4-bromo- (with the amine group protected) and an aromatic dihalide comonomer. The resulting polymer's properties could be fine-tuned by post-polymerization modification of the deprotected C7-amine group. Another approach involves using the amine group for polymer synthesis, for instance, through condensation with diacyl chlorides to form polyamides, where the indole unit acts as a rigid, functional pendant group. The synthesis of carbazoles, known for their applications in materials science, from indole precursors also presents a viable strategy for creating new materials. organic-chemistry.org
Table 3: Hypothetical Synthetic Routes to Functional Materials
| Material Class | Synthetic Strategy | Monomer(s) Derived from 1H-Indol-7-amine, 4-bromo- | Comonomer | Key Reaction |
| Conjugated Polymer | Suzuki Polycondensation | 7-(Protected-amino)-1H-indole-4-boronic acid pinacol (B44631) ester | 1,4-Dibromobenzene | Pd-catalyzed C-C coupling |
| Functional Polyamide | Condensation Polymerization | 1H-Indol-7-amine, 4-bromo- | Terephthaloyl chloride | Amide bond formation |
| Fluorescent Dye | Buchwald-Hartwig Amination | 1H-Indol-7-amine, 4-bromo- | N/A (dimerization) or Arylboronic acid | Pd-catalyzed C-N coupling to extend conjugation |
Advanced Methodologies for Selective Isotope Labeling for Mechanistic and Analytical Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. wikipedia.orgias.ac.in Developing advanced, regioselective methods for incorporating isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the 1H-Indol-7-amine, 4-bromo- scaffold is a key future research direction.
A recently developed gold(I)-catalyzed hydrogen isotope exchange (HIE) reaction presents a mild and efficient method for selectively labeling indoles. chemrxiv.org This methodology could be directly applied to 4-bromo-1H-indol-7-amine. Using readily available deuterium sources like deuterated methanol (B129727) (CD₃OD), it would be possible to achieve exquisite regioselectivity. For instance, the C3-unsubstituted indole core would likely be labeled at the C3 position, while functionalization at C3 could direct labeling to the C2 position. chemrxiv.org Such selectively deuterated analogues are invaluable for kinetic isotope effect (KIE) studies to determine the rate-determining steps in reactions involving C-H bond cleavage. researchgate.net Furthermore, ¹³C or ¹⁵N labeling, introduced through the synthesis of the indole core from labeled precursors, would enable detailed NMR and mass spectrometry studies to track the fate of specific atoms during complex chemical transformations. wikipedia.orgnih.gov
Table 4: Potential Isotope Labeling Methodologies
| Isotope | Labeling Method | Target Position(s) | Application | References |
| Deuterium (²H) | Gold(I)-catalyzed H/D exchange | C2 or C3 | Mechanistic studies (KIE), metabolic tracing. | chemrxiv.org |
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled aniline (B41778) or other precursors | Specific framework positions | Elucidation of rearrangement pathways, NMR-based structural analysis. | wikipedia.org |
| Nitrogen-15 (¹⁵N) | Synthesis using ¹⁵N-labeled hydrazine (B178648) or nitroarenes | N1 (indole) or N7 (amine) | Tracking nitrogen sources in catalytic cycles, mechanistic probes in amination reactions. | researchgate.net |
| Tritium (³H) | Gold(I)-catalyzed H/T exchange with tritiated water | C2 or C3 | Radioligand binding assays, ADME studies (requires specialized handling). | chemrxiv.org |
Development of Next-Generation Catalysts Utilizing Indolamine Scaffolds (synthetic aspects)
The indolamine scaffold itself can be used as a building block for next-generation catalysts and ligands. The nitrogen atoms of the indole ring and the C7-amino group can act as coordination sites for transition metals, making 1H-Indol-7-amine, 4-bromo- a valuable precursor for novel ligand synthesis.
Future synthetic efforts could focus on transforming the C7-amine into a more complex coordinating group. For example, reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction could yield a P,N,N'-tridentate "pincer" ligand. The electronic properties of this ligand could be systematically tuned by functionalizing the C4-bromo position via Suzuki or Sonogashira coupling reactions prior to ligand synthesis. mdpi.com The resulting metal complexes (e.g., with palladium, iridium, or ruthenium) could exhibit unique catalytic activity in reactions such as cross-coupling, hydrogenation, or C-H activation, driven by the specific electronic and steric environment provided by the indolamine-based ligand. Another synthetic strategy could involve attaching the indolamine scaffold to a solid support via the C4-position, creating a heterogeneous catalyst that combines the benefits of homogeneous catalysis (high activity and selectivity) with ease of separation and recycling.
Table 5: Synthetic Aspects of Potential Indolamine-Based Catalysts
| Ligand Type | Synthetic Precursor | Key Synthetic Step(s) | Potential Metal Center | Target Catalytic Application |
| Bidentate (N,N') | 1H-Indol-7-amine, 4-bromo- | N-alkylation of C7-amine with a pyridine-containing electrophile. | Ruthenium, Iridium | Transfer Hydrogenation |
| Tridentate Pincer (P,N,N') | 1H-Indol-7-amine, 4-bromo- | Reductive amination with 2-(diphenylphosphino)benzaldehyde. | Palladium, Platinum | C-H Functionalization |
| Chiral Ligand | 1H-Indol-7-amine, 4-bromo- | Acylation with a chiral acid chloride, followed by functionalization. | Rhodium, Copper | Asymmetric Catalysis |
| Immobilized Ligand | 4-Ethynyl-1H-indol-7-amine | Sonogashira coupling to a halogenated polymer support. | Palladium | Heterogeneous Cross-Coupling |
Q & A
Q. What strategies confirm the absence of polymorphic forms in synthesized 4-bromo-1H-indol-7-amine batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
